molecular formula C13H18N4O3 B6629282 N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide

Cat. No. B6629282
M. Wt: 278.31 g/mol
InChI Key: RPPFNVCBJRBSHU-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide, also known as ECPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide exerts its effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, the modulation of the NF-κB pathway, and the activation of the Nrf2 pathway. These pathways are involved in various cellular processes, including cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation, and the protection of neurons from oxidative stress. N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high purity and stability, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide, including the exploration of its potential as a therapeutic agent for various diseases, the optimization of its synthesis method, and the investigation of its safety and efficacy in humans. Further studies are also needed to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide can be synthesized through various methods, including the reaction of N-ethylpiperazine with 2-oxo-1H-pyridine-4-carboxylic acid, followed by the addition of ethyl chloroformate. Another method involves the reaction of N-ethylpiperazine with 4-carbamoyl-2-oxo-1H-pyridine, followed by the addition of ethyl chloroformate. These methods have been optimized to produce high yields of N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide with high purity.

Scientific Research Applications

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR pathway. N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-2-14-13(20)17-7-5-16(6-8-17)12(19)10-3-4-15-11(18)9-10/h3-4,9H,2,5-8H2,1H3,(H,14,20)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPFNVCBJRBSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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